AZD8186 - 1627494-13-6

AZD8186

Catalog Number: EVT-287759
CAS Number: 1627494-13-6
Molecular Formula: C24H25F2N3O4
Molecular Weight: 457.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD8186 is a synthetic small molecule classified as a kinase inhibitor. Specifically, it exhibits high potency and selectivity for the PI3Kβ and PI3Kδ isoforms of the phosphatidylinositol 3-kinase (PI3K) family. [, ] In the realm of scientific research, AZD8186 serves as a valuable tool to investigate the roles of PI3Kβ and PI3Kδ in various cellular processes and disease models, particularly in the context of cancer. [, , ]

Vistusertib (AZD2014)

    Compound Description: Vistusertib is a potent, orally bioavailable, adenosine triphosphate (ATP)-competitive, dual inhibitor of mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and mTORC2. [, , ]

    Relevance: Vistusertib was investigated in combination with AZD8186 for its potential to enhance antitumor activity, particularly in PTEN-null tumors. This combination demonstrated increased pathway suppression and improved antitumor effects compared to monotherapy in preclinical models. [, , ]

Selumetinib (AZD6244, ARRY-142886)

    Compound Description: Selumetinib is an orally bioavailable, selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and MEK2, key components of the Ras-Raf-MEK-ERK pathway. [, , ]

    Relevance: Selumetinib was investigated in combination with AZD8186 to target both the PI3K/AKT and MEK/ERK pathways, particularly in models of PTEN-wild-type docetaxel-resistant metastatic prostate cancer. Preclinical studies demonstrated synergistic antitumor effects with this combination. [, , ]

Abiraterone Acetate

    Compound Description: Abiraterone acetate is an oral prodrug of abiraterone, a selective and irreversible inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1). It blocks androgen biosynthesis, including testosterone and dihydrotestosterone (DHT), in the testes, adrenal glands, and tumor tissue. [, ]

    Relevance: Abiraterone acetate, in combination with prednisone, was investigated in combination with AZD8186 in patients with metastatic castrate-resistant prostate cancer. This combination aimed to inhibit both androgen signaling and PI3Kβ activity. [, ]

Docetaxel

    Compound Description: Docetaxel is a semisynthetic taxane analog that acts as a microtubule stabilizing agent. It promotes microtubule assembly and inhibits their disassembly, leading to cell cycle arrest and apoptosis. []

    Relevance: Docetaxel was studied in combination with AZD8186 in preclinical models of triple-negative breast cancer and prostate cancer. The combination demonstrated enhanced antitumor activity compared with either agent alone. [, ]

BYL719 (Alpelisib)

    Compound Description: BYL719 is an orally bioavailable, selective inhibitor of the PI3Kα isoform. [, , ]

    Relevance: BYL719 serves as a comparator to AZD8186, highlighting the importance of isoform-specific PI3K inhibition. Studies comparing BYL719 and AZD8186 helped elucidate the differential dependencies of various cancers on specific PI3K isoforms. [, , ]

TGX221

    Compound Description: TGX221 is a potent and selective inhibitor of PI3Kβ. [, ]

    Relevance: Similar to BYL719, TGX221 serves as a comparative agent in studies investigating the effects of selective PI3K isoform inhibition. Comparing AZD8186 with TGX221 aided in understanding the specific roles of PI3K isoforms in different cancer types. [, ]

Idelalisib

    Compound Description: Idelalisib is a potent and selective inhibitor of the PI3Kδ isoform. []

    Relevance: Idelalisib is structurally distinct from AZD8186 but targets the same PI3K isoform, PI3Kδ. This compound was included in studies to understand the specific contributions of PI3Kδ inhibition in various cellular contexts. []

MK2206

    Compound Description: MK2206 is an allosteric inhibitor of AKT, targeting all three AKT isoforms (AKT1, AKT2, AKT3). [, , ]

    Relevance: MK2206 was used in combination studies and as a single agent to dissect the role of AKT signaling downstream of PI3K, providing insights into the interplay between these two key pathways in the context of AZD8186's mechanism of action. [, , ]

Capivasertib (AZD5363)

    Compound Description: Capivasertib is a potent, oral, selective, and ATP-competitive pan-AKT inhibitor, targeting all three AKT isoforms. [, , ]

    Relevance: Capivasertib was explored in combination with AZD8186 and other agents in preclinical models to investigate the effects of simultaneous PI3K and AKT inhibition. These studies aimed to enhance antitumor activity by blocking multiple nodes within the PI3K/AKT signaling pathway. [, , ]

Source and Classification

AZD8186 was developed by AstraZeneca and is classified as a small molecule drug. It specifically inhibits the PI3K beta isoform, which is implicated in several cancer types, especially those characterized by PTEN loss. This selective inhibition is crucial because it aims to minimize off-target effects associated with broader PI3K inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD8186 involves several advanced organic chemistry techniques. A notable method includes a regioselective Heck coupling reaction that forms the core structure of the compound. The process has been optimized for large-scale production, employing asymmetric synthesis techniques to ensure high purity and yield.

The key steps in the synthesis typically involve:

  1. Formation of the Chromenone Core: This is achieved through a series of reactions that include the use of specific reagents to introduce various substituents.
  2. Regioselective Coupling: The use of palladium-catalyzed reactions allows for the selective introduction of aryl groups to enhance biological activity.
  3. Purification: Techniques such as chromatography are employed to isolate and purify AZD8186 from reaction mixtures, ensuring that the final product meets pharmacological standards.
Molecular Structure Analysis

Structure and Data

AZD8186 has a complex molecular structure characterized by a chromenone core with various substituents that enhance its selectivity for the PI3K beta isoform. The chemical formula for AZD8186 is C19H20F2N2O3C_{19}H_{20}F_{2}N_{2}O_{3}, which reflects its intricate arrangement of atoms.

  • Molecular Weight: Approximately 360.37 g/mol
  • Key Functional Groups: Includes an amine group, fluorophenyl moiety, and morpholino group, which contribute to its binding affinity and selectivity.

The three-dimensional conformation of AZD8186 allows it to fit into the active site of PI3K beta, effectively inhibiting its activity.

Chemical Reactions Analysis

Reactions and Technical Details

AZD8186 undergoes various chemical reactions that are crucial for its pharmacological activity. Upon administration, it interacts with the target enzyme, leading to:

  1. Inhibition of PI3K Beta Activity: This results in decreased downstream signaling through pathways such as AKT/mTOR, which are often upregulated in cancerous cells.
  2. Alteration of Metabolic Pathways: Research indicates that AZD8186 can modify key metabolic pathways within cancer cells, including downregulation of cholesterol biosynthesis and alterations in nucleotide metabolism.

These reactions are critical for understanding how AZD8186 exerts its therapeutic effects in cancer treatment.

Mechanism of Action

Process and Data

The mechanism of action for AZD8186 primarily involves its selective inhibition of the PI3K beta isoform. This inhibition leads to:

  • Reduced Cell Proliferation: By blocking PI3K signaling, AZD8186 effectively reduces tumor cell growth and survival.
  • Induction of Apoptosis: In certain tumor models, treatment with AZD8186 has been shown to trigger apoptotic pathways, further contributing to its anti-tumor effects.
  • Impact on Tumor Microenvironment: The compound also appears to influence the tumor microenvironment by modulating immune responses and metabolic stress markers.

Data from clinical trials suggest that AZD8186 can lead to significant reductions in tumor size and prostate-specific antigen levels in patients with prostate cancer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD8186 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely published but is essential for formulation development.

These properties are critical for determining the appropriate formulation strategies for clinical use.

Applications

Scientific Uses

AZD8186 is primarily investigated for its applications in oncology, particularly for treating cancers characterized by aberrant PI3K signaling pathways. Its potential uses include:

  • Monotherapy in Advanced Tumors: Clinical trials have evaluated AZD8186 as a standalone treatment option for patients with advanced solid tumors.
  • Combination Therapies: Research is ongoing into combining AZD8186 with other agents like abiraterone acetate or vistusertib to enhance therapeutic efficacy against resistant cancer types.
  • Biomarker Development: Studies are also exploring the identification of biomarkers that predict response to AZD8186 treatment, which could personalize therapy approaches.

Properties

CAS Number

1627494-13-6

Product Name

AZD8186

IUPAC Name

8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide

Molecular Formula

C24H25F2N3O4

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1

InChI Key

LMJFJIDLEAWOQJ-CQSZACIVSA-N

SMILES

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AZD8186; AZD 8186; AZD-8186.

Canonical SMILES

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F

Isomeric SMILES

C[C@H](C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.